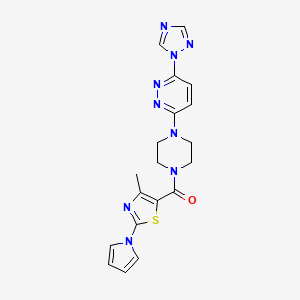![molecular formula C20H23N3O7S2 B2435100 (Z)-3,4,5-triméthoxy-N-(3-(2-méthoxyéthyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidène)benzamide CAS No. 865159-79-1](/img/structure/B2435100.png)
(Z)-3,4,5-triméthoxy-N-(3-(2-méthoxyéthyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidène)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O7S2 and its molecular weight is 481.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé (Z)-3,4,5-triméthoxy-N-(3-(2-méthoxyéthyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidène)benzamide, également connu sous le nom de 3,4,5-triméthoxy-N-[(2Z)-3-(2-méthoxyéthyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidène]benzamide :
Activité antioxydante
Ce composé a montré des propriétés antioxydantes significatives. Les antioxydants sont essentiels pour protéger les cellules des dommages causés par les radicaux libres. La présence de groupes méthoxy dans la structure améliore sa capacité à piéger les radicaux libres, ce qui en fait un candidat potentiel pour prévenir les maladies liées au stress oxydatif .
Applications antibactériennes
La recherche indique que ce composé présente une activité antibactérienne contre diverses bactéries gram-positives et gram-négatives. Sa structure unique lui permet d'interférer avec la synthèse ou la fonction de la paroi cellulaire bactérienne, ce qui en fait un candidat prometteur pour le développement de nouveaux agents antibactériens .
Potentiel anticancéreux
Le composé a été étudié pour ses propriétés anticancéreuses potentielles. Il peut induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses, inhiber la prolifération cellulaire et interférer avec les voies de signalisation des cellules cancéreuses. Ces propriétés en font un candidat potentiel pour la recherche sur la thérapie anticancéreuse .
Effets neuroprotecteurs
Des études suggèrent que ce composé peut avoir des effets neuroprotecteurs, ce qui pourrait être bénéfique pour le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson. Ses propriétés antioxydantes aident à réduire le stress oxydatif dans les cellules neuronales, les protégeant ainsi des dommages .
Propriétés anti-inflammatoires
Le composé a démontré des effets anti-inflammatoires dans diverses études in vitro et in vivo. Il peut inhiber la production de cytokines pro-inflammatoires et réduire l'inflammation, ce qui en fait un candidat potentiel pour le traitement des maladies inflammatoires .
Utilisation potentielle dans les systèmes d'administration de médicaments
La structure chimique unique de ce composé lui permet d'être utilisé dans les systèmes d'administration de médicaments. Il peut être modifié pour améliorer la solubilité, la stabilité et la biodisponibilité des médicaments, améliorant ainsi leur efficacité thérapeutique.
Ces applications mettent en évidence la polyvalence et le potentiel du this compound dans divers domaines de la recherche scientifique.
Research on Chemical Intermediates ACG Publications MDPI Springer : Research on Chemical Intermediates : ACG Publications : MDPI
Mécanisme D'action
Target of Action
The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in memory and cognition. MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood .
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. Increased acetylcholine levels enhance cholinergic signaling, which is known to improve cognitive performance. Increased dopamine levels can lead to improved mood and motivation. Additionally, this compound has been shown to prevent the formation of beta-amyloid plaques, which are a hallmark of AD .
Result of Action
The molecular and cellular effects of the compound’s action include increased levels of acetylcholine and dopamine in the brain, improved cognitive function, and mood, and reduced formation of beta-amyloid plaques . These effects could potentially slow the progression of AD and alleviate some of its symptoms.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7S2/c1-27-8-7-23-14-6-5-13(32(21,25)26)11-17(14)31-20(23)22-19(24)12-9-15(28-2)18(30-4)16(10-12)29-3/h5-6,9-11H,7-8H2,1-4H3,(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNWRMUMRTEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)
![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)
![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)
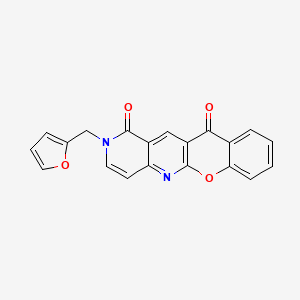
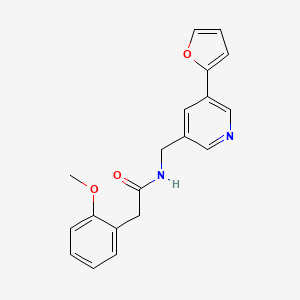
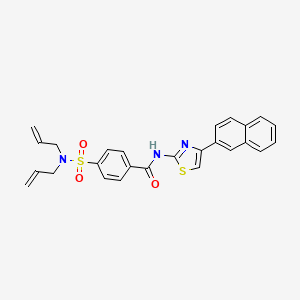
![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2435032.png)
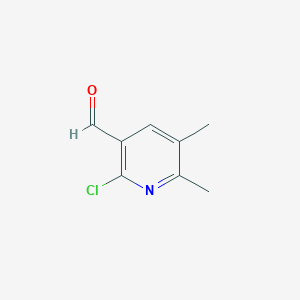
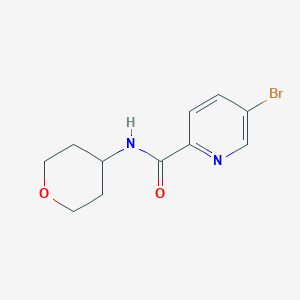
![2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol](/img/structure/B2435036.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2435037.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2435039.png)
